molecular formula C7H11N3 B7807783 N-(2-aminoethyl)pyridin-4-amine

N-(2-aminoethyl)pyridin-4-amine

Cat. No.: B7807783
M. Wt: 137.18 g/mol
InChI Key: HWVWEGOXLGPYDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-aminoethyl)pyridin-4-amine: is an organic compound with the molecular formula C7H11N3 It is a derivative of pyridine, featuring an aminoethyl group attached to the nitrogen atom at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method for synthesizing N-(2-aminoethyl)pyridin-4-amine involves the reductive amination of 4-pyridinecarboxaldehyde with ethylenediamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

    Nucleophilic Substitution: Another method involves the nucleophilic substitution of 4-chloropyridine with ethylenediamine under basic conditions. This reaction can be carried out in solvents like ethanol or dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The choice of reducing agents and catalysts can vary based on cost and availability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-aminoethyl)pyridin-4-amine can undergo oxidation reactions, typically forming N-(2-aminoethyl)pyridin-4-imine. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced to form N-(2-aminoethyl)piperidine using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the aminoethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Ethylenediamine, sodium hydroxide.

Major Products:

    Oxidation: N-(2-aminoethyl)pyridin-4-imine.

    Reduction: N-(2-aminoethyl)piperidine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(2-aminoethyl)pyridin-4-amine is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds and ligands for coordination chemistry.

Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. It can be modified to create derivatives that interact with specific biological targets, aiding in the development of new therapeutic agents.

Medicine: this compound derivatives have potential applications in medicinal chemistry. They are investigated for their antimicrobial, antiviral, and anticancer properties. The compound’s ability to interact with biological macromolecules makes it a valuable scaffold for drug design.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and resins to enhance their properties, such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity. This interaction can lead to inhibition or activation of enzymatic functions, affecting various biochemical pathways.

Comparison with Similar Compounds

    2-(2-pyridyl)ethylamine: Similar in structure but with the aminoethyl group attached to the 2-position of the pyridine ring.

    4-(aminomethyl)pyridine: Features an aminomethyl group instead of an aminoethyl group.

    4-(dimethylamino)pyridine: Contains a dimethylamino group at the 4-position.

Uniqueness: N-(2-aminoethyl)pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminoethyl group at the 4-position of the pyridine ring allows for unique interactions with biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

N'-pyridin-4-ylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-3-6-10-7-1-4-9-5-2-7/h1-2,4-5H,3,6,8H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVWEGOXLGPYDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Ethylenediamine (10.4 ml, 155 mmol) was added to 4-bromopyridine hydrochloride (3.00 g, 15.5 mmol) under a nitrogen atmosphere, and the mixture was refluxed for 1.5 hours. The temperature was cooled to room temperature, potassium carbonate (8.57 g, 62.0 mmol) was added to the reaction mixture, and the whole was stirred for 10 minutes. Then, the solid was filtered out and washed with toluene and 2-propanol successively. The filtrate was concentrated under reduced pressure, the residue was purified by basic silica gel column chromatography, and the resulting solid was filtered off with diisopropyl ether to give 1.63 g (77%) of the titled compound as a pale yellow solid.
Quantity
10.4 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
8.57 g
Type
reactant
Reaction Step Two
Yield
77%

Synthesis routes and methods II

Procedure details

A mixture of 38.9 g of 4-bromo-pyridine-hydrochloride and 480 g of ethylenediamine is refluxed with stirring for 13 hours. The reaction mixture is thereafter concentrated under reduced pressure and the residue is treated with toluene and concentrated once more. The residue is made alkaline with a concentrated aqueous solution of sodium hydroxide and extracted with five 75 ml portions of methylene chloride. The combined extracts are dried over sodium sulphate and concentrated under reduced pressure. Recrystallisation of the residue from methylene chloride yields 4-(2-aminoethylamino)-pyridine as a light yellow crystalline substance with a melting point of 120°-121° C.
Quantity
38.9 g
Type
reactant
Reaction Step One
Quantity
480 g
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.